An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde
An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde
CAS Number: 1060807-47-7
This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, a key building block in medicinal chemistry and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and potential applications.
Chemical and Physical Properties
2-Chloro-6-(trifluoromethyl)isonicotinaldehyde is a trifluoromethyl-substituted pyridine derivative. The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring significantly influences its reactivity and the properties of its derivatives. The trifluoromethyl group, a strong electron-withdrawing group, enhances the lipophilicity and metabolic stability of molecules, making it a desirable feature in drug design.[1]
Table 1: Chemical and Physical Properties of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde and Related Compounds
| Property | 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde | 2-Chloro-6-(trifluoromethyl)pyridine (Related Compound) | 2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde (Related Compound) |
| CAS Number | 1060807-47-7[2] | 39890-95-4[3] | Not specified |
| Molecular Formula | C₇H₃ClF₃NO[2] | C₆H₃ClF₃N[3] | C₇H₃ClF₃NO |
| Molecular Weight | 209.55 g/mol [2] | 181.54 g/mol [3] | 209.553 g/mol [4] |
| Purity | ≥95%[5] | 96%[3] | Not specified |
| Appearance | Not specified | Solid[3] | Not specified |
| Melting Point | Not specified | 32-36 °C[3] | 107.5 °C[4] |
| Boiling Point | Not specified | 60-62 °C at 88 mmHg[3] | 254.1 °C at 760 mmHg[4] |
| InChI Key | DWAKSLJAOOGKSP-UHFFFAOYSA-N | ADVQMCQMDHBTHJ-UHFFFAOYSA-N | Not specified |
Spectroscopic Data
Table 2: Expected Spectroscopic Data for 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The aldehyde proton would be a singlet further downfield (δ 9.5-10.5 ppm). |
| ¹³C NMR | The spectrum would show signals for the seven carbon atoms. The carbonyl carbon of the aldehyde would be in the range of δ 185-200 ppm. Carbons attached to the electronegative chlorine and trifluoromethyl group would also be significantly shifted. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the aldehyde would be present around 1700-1730 cm⁻¹. C-Cl and C-F stretching vibrations would also be observable. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight (209.55 g/mol ), with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). |
Synthesis and Reactivity
The synthesis of trifluoromethylpyridines can be achieved through various methods, including chlorine/fluorine exchange reactions, cyclocondensation of trifluoromethyl-containing building blocks, and direct trifluoromethylation.[6] A common strategy for the synthesis of aldehydes on a pyridine ring involves the oxidation of the corresponding primary alcohol.
Experimental Protocols
Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde (A related compound)
A general procedure for the synthesis of a similar compound, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, involves the oxidation of (6-(trifluoromethyl)pyridin-3-yl)methanol. This provides a likely synthetic route for the title compound.
-
Reaction Scheme:
Oxidation of a pyridylmethanol to a pyridylcarboxaldehyde. -
Procedure:
-
Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol in a suitable organic solvent such as dichloromethane.
-
Add manganese dioxide (MnO₂) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solid manganese dioxide.
-
Evaporate the solvent from the filtrate to yield the crude product.
-
Purify the product by a suitable method, such as column chromatography.
-
Reactivity of the Aldehyde Group: Knoevenagel Condensation
The aldehyde functionality of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde makes it a versatile substrate for various condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds.
-
General Reaction Scheme:
Knoevenagel condensation reaction workflow. -
General Procedure:
-
In a suitable flask, dissolve 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde and an active methylene compound (e.g., malononitrile, diethyl malonate) in an appropriate solvent (e.g., ethanol, toluene).
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture and isolate the product. This may involve precipitation followed by filtration, or extraction and subsequent purification by column chromatography or recrystallization.
-
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine scaffold is a privileged structure in modern drug discovery and agrochemical research. The incorporation of a trifluoromethyl group can lead to enhanced biological activity due to its effects on lipophilicity, metabolic stability, and binding affinity to target proteins.[1]
Derivatives of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde are valuable intermediates for the synthesis of a wide range of biologically active molecules. For example, related trifluoromethyl-containing compounds have shown potential as kinase inhibitors for cancer therapy and as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.
Potential Signaling Pathway Involvement: Kinase Inhibition
Many kinase inhibitors feature a substituted pyridine core that interacts with the ATP-binding site of the kinase. The 2-chloro-6-(trifluoromethyl)pyridine moiety can serve as a scaffold to which various functional groups can be attached to achieve potent and selective inhibition of specific kinases involved in cancer cell proliferation and survival.
Safety Information
2-Chloro-6-(trifluoromethyl)isonicotinaldehyde is classified as an irritant. It may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 1060807-47-7 Cas No. | 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde | Apollo [store.apolloscientific.co.uk]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
